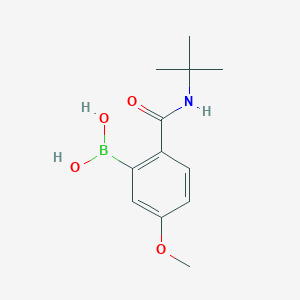

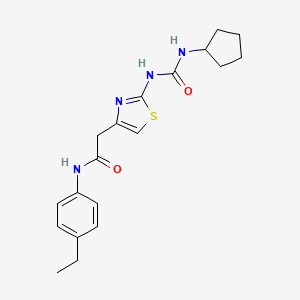

![molecular formula C20H14F2N4O2 B2382931 N-(3,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941959-13-3](/img/structure/B2382931.png)

N-(3,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of organic compounds known as pyrazolopyridines, which are characterized by a pyrazole ring fused to a pyridine ring. Pyrazolopyridines are a type of heterocyclic aromatic organic compound and have been found in many important synthetic drug molecules .

Synthesis Analysis

The synthesis of pyrazolopyridine derivatives often involves the introduction of functional groups to the pyrazole and pyridine rings . For example, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the pyrazolo[3,4-b]pyridine ring led to a large increase in biological activity .Molecular Structure Analysis

The molecular structure of pyrazolopyridines is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring . The exact structure of this compound would depend on the specific locations and orientations of the substituent groups.Chemical Reactions Analysis

The chemical reactions involving pyrazolopyridines would depend on the specific substituent groups present on the molecule. Generally, these compounds can undergo reactions typical of aromatic heterocycles .Applications De Recherche Scientifique

Anticancer and Anti-inflammatory Applications

A study demonstrated the synthesis and biological evaluation of novel pyrazolopyrimidine derivatives, aiming at anticancer and anti-5-lipoxygenase agent development. These compounds, synthesized via condensation reactions and further chemical modifications, were evaluated for their cytotoxic activities against cancer cell lines and 5-lipoxygenase inhibition, showcasing the potential of such derivatives in cancer and inflammation-related therapies (Rahmouni et al., 2016).

Antifungal and Antibacterial Properties

Research into N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives highlighted their moderate antifungal activities against several phytopathogenic fungi. Some of these derivatives exhibited significant inhibition activities, suggesting their potential as fungicidal agents (Wu et al., 2012). Another study synthesized pyrazolopyridine derivatives and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their utility as antibacterial agents (Panda et al., 2011).

Synthesis and Chemical Characterization

The synthesis and chemical characterization of pyrazolopyrimidines and related compounds form a significant part of their scientific applications. For instance, the development of novel methods for the synthesis of isoxazolo and pyrazolo pyridines using hypervalent iodine reagents highlights innovative approaches to creating these compounds, which could be pivotal in drug discovery and development processes (Reddy et al., 1997).

Molecular Docking and Activity Studies

Molecular docking and activity studies are crucial for understanding the interaction of these compounds with biological targets. For instance, the design, synthesis, and evaluation of 1,3,5-triazinyl carboxamide derivatives for their antitubercular and antibacterial activities, coupled with in silico docking studies, provide insights into the molecular basis of their activity and potential applications in treating infectious diseases (Bodige et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

N-(3,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F2N4O2/c1-11-17-18(27)14(20(28)24-12-7-8-15(21)16(22)9-12)10-23-19(17)26(25-11)13-5-3-2-4-6-13/h2-9,11,14,17,19,23,25H,10H2,1H3,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWLZQVDGNQSRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(NCC(C2=O)C(=O)NC3=CC(=C(C=C3)F)F)N(N1)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2382852.png)

![3-(3-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2382853.png)

![3-(2-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2382854.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2382855.png)

![N-(3-bromophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2382858.png)

![N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2382863.png)

![(5Z)-3-(2-hydroxyphenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2382868.png)